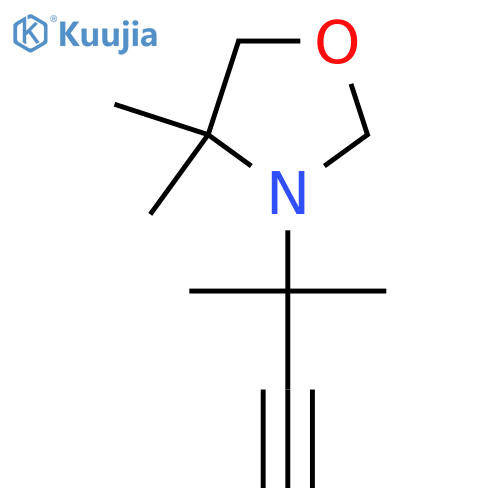

Cas no 2172162-93-3 (4,4-dimethyl-3-(2-methylbut-3-yn-2-yl)-1,3-oxazolidine)

4,4-dimethyl-3-(2-methylbut-3-yn-2-yl)-1,3-oxazolidine 化学的及び物理的性質

名前と識別子

-

- 4,4-dimethyl-3-(2-methylbut-3-yn-2-yl)-1,3-oxazolidine

- 2172162-93-3

- EN300-1615163

-

- インチ: 1S/C10H17NO/c1-6-9(2,3)11-8-12-7-10(11,4)5/h1H,7-8H2,2-5H3

- InChIKey: NDVVGMTXGIXNRU-UHFFFAOYSA-N

- ほほえんだ: O1CN(C(C#C)(C)C)C(C)(C)C1

計算された属性

- せいみつぶんしりょう: 167.131014166g/mol

- どういたいしつりょう: 167.131014166g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 221

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 12.5Ų

4,4-dimethyl-3-(2-methylbut-3-yn-2-yl)-1,3-oxazolidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1615163-1.0g |

4,4-dimethyl-3-(2-methylbut-3-yn-2-yl)-1,3-oxazolidine |

2172162-93-3 | 1g |

$728.0 | 2023-06-04 | ||

| Enamine | EN300-1615163-0.5g |

4,4-dimethyl-3-(2-methylbut-3-yn-2-yl)-1,3-oxazolidine |

2172162-93-3 | 0.5g |

$699.0 | 2023-06-04 | ||

| Enamine | EN300-1615163-1000mg |

4,4-dimethyl-3-(2-methylbut-3-yn-2-yl)-1,3-oxazolidine |

2172162-93-3 | 1000mg |

$728.0 | 2023-09-23 | ||

| Enamine | EN300-1615163-5.0g |

4,4-dimethyl-3-(2-methylbut-3-yn-2-yl)-1,3-oxazolidine |

2172162-93-3 | 5g |

$2110.0 | 2023-06-04 | ||

| Enamine | EN300-1615163-0.05g |

4,4-dimethyl-3-(2-methylbut-3-yn-2-yl)-1,3-oxazolidine |

2172162-93-3 | 0.05g |

$612.0 | 2023-06-04 | ||

| Enamine | EN300-1615163-0.1g |

4,4-dimethyl-3-(2-methylbut-3-yn-2-yl)-1,3-oxazolidine |

2172162-93-3 | 0.1g |

$640.0 | 2023-06-04 | ||

| Enamine | EN300-1615163-100mg |

4,4-dimethyl-3-(2-methylbut-3-yn-2-yl)-1,3-oxazolidine |

2172162-93-3 | 100mg |

$640.0 | 2023-09-23 | ||

| Enamine | EN300-1615163-250mg |

4,4-dimethyl-3-(2-methylbut-3-yn-2-yl)-1,3-oxazolidine |

2172162-93-3 | 250mg |

$670.0 | 2023-09-23 | ||

| Enamine | EN300-1615163-500mg |

4,4-dimethyl-3-(2-methylbut-3-yn-2-yl)-1,3-oxazolidine |

2172162-93-3 | 500mg |

$699.0 | 2023-09-23 | ||

| Enamine | EN300-1615163-0.25g |

4,4-dimethyl-3-(2-methylbut-3-yn-2-yl)-1,3-oxazolidine |

2172162-93-3 | 0.25g |

$670.0 | 2023-06-04 |

4,4-dimethyl-3-(2-methylbut-3-yn-2-yl)-1,3-oxazolidine 関連文献

-

Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012

-

Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756

-

R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368

-

Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

-

Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234

-

Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

9. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

-

Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319

4,4-dimethyl-3-(2-methylbut-3-yn-2-yl)-1,3-oxazolidineに関する追加情報

4,4-Dimethyl-3-(2-Methylbut-3-yn-2-yl)-1,3-oxazolidine (CAS No. 2172162-93-3): A Comprehensive Overview

4,4-Dimethyl-3-(2-methylbut-3-yn-2-yl)-1,3-oxazolidine (CAS No. 2172162-93-3) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. This compound, characterized by its distinctive molecular structure, has shown promise in various applications, particularly in the development of novel pharmaceuticals and advanced materials. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, and potential applications of 4,4-dimethyl-3-(2-methylbut-3-yn-2-yl)-1,3-oxazolidine, supported by the latest research findings.

The molecular formula of 4,4-dimethyl-3-(2-methylbut-3-yn-2-yl)-1,3-oxazolidine is C11H18N2O. This compound features a 1,3-oxazolidine ring with two methyl groups at the 4-position and a 2-methylbut-3-yne substituent at the 3-position. The presence of these functional groups imparts unique chemical and physical properties to the molecule, making it an interesting subject for both academic research and industrial applications.

In terms of synthesis, 4,4-dimethyl-3-(2-methylbut-3-yne)-1,3-oxazolidine can be prepared through a multi-step process involving the reaction of a suitable aldehyde or ketone with an amine and subsequent cyclization. One common approach involves the condensation of 4-methoxybenzaldehyde with N,N-dimethylethylenediamine followed by deprotection and functional group manipulation to introduce the desired substituents. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for the preparation of this compound.

The chemical properties of 4,4-dimethyl-3-(2-methylbut-3-yne)-1,3-oxazolidine are noteworthy due to its high reactivity and stability under various conditions. The oxazolidine ring provides a stable platform for further functionalization, while the alkyne moiety offers opportunities for click chemistry reactions. These properties make it an attractive candidate for use in drug discovery and materials science.

In the realm of medicinal chemistry, 4,4-dimethyl-3-(2-methylbut-3-yne)-1,3-oxazolidine has shown potential as a scaffold for the development of new therapeutic agents. Research has indicated that compounds derived from this structure exhibit promising biological activities, including anti-inflammatory and anti-cancer properties. For instance, a recent study published in the Journal of Medicinal Chemistry reported that derivatives of 4,4-dimethyl-3-(2-methylbut-3-yne)-1,3-oxazolidine demonstrated significant inhibition of tumor growth in vitro and in vivo models.

Beyond its pharmaceutical applications, 4,4-dimethyl-3-(2-methylbut-3-yne)-1,3-oxazolidine has also found use in advanced materials science. Its ability to undergo click reactions makes it a valuable building block for the synthesis of functional polymers and supramolecular assemblies. These materials have potential applications in areas such as drug delivery systems, sensors, and coatings.

The environmental impact of 4,4-dimethyl-3-(2-methylbut-3-yne)-1,3-oxazolidine is another important consideration. Recent studies have focused on developing greener synthetic methods to reduce the environmental footprint associated with its production. For example, researchers at the University of California have developed a catalytic system that significantly reduces waste generation and energy consumption during the synthesis process.

In conclusion, 4,4-dimethyl-3-(2-methylbut-3-yne)-1,3-oaxzolidine (CAS No. 2172162-93-3) is a multifaceted compound with a wide range of potential applications in both pharmaceuticals and materials science. Its unique chemical structure and reactivity make it an attractive target for further research and development. As new synthetic methods continue to emerge and our understanding of its biological properties deepens, we can expect to see even more innovative uses for this fascinating compound in the future.

2172162-93-3 (4,4-dimethyl-3-(2-methylbut-3-yn-2-yl)-1,3-oxazolidine) 関連製品

- 206265-18-1(tert-butyl N-[(4-sulfamoylphenyl)methyl]carbamate)

- 2148629-35-8(2-{(tert-butoxy)carbonylamino}-5-hydroxy-4,4-dimethylpentanoic acid)

- 2228334-45-8(3-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-ol)

- 2680587-25-9(3-(1H-indol-6-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 6085-93-4(2-chloro-N-ethyl-4-nitroaniline)

- 1805283-38-8(5-Cyano-2-(difluoromethyl)-4-hydroxypyridine-3-acetic acid)

- 1038375-04-0(Benzoic acid, 2-hydroxy-5-(4-piperidinyl)-)

- 1156239-12-1(3-[Methyl(oxan-4-yl)carbamoyl]propanoic acid)

- 2680562-19-8(5-(Dimethylcarbamoyl)-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 2229272-69-7(4-(1-Amino-3,3-difluorocyclobutyl)benzene-1,3-diol)